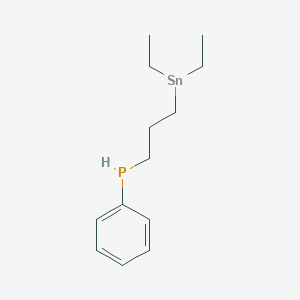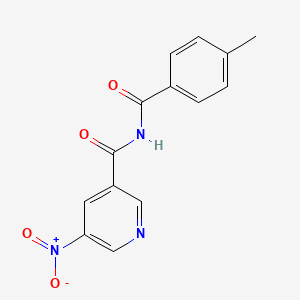
N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of benzoyl derivatives. This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, which is further substituted with a nitro group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide typically involves the acylation of 5-nitropyridine-3-carboxamide with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the benzyl derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyl and carboxamide groups can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound shares the benzoyl group but has a different core structure.
N-(4-Methylbenzoyl)-N’-phenylthiourea: This compound has a thiourea group instead of a carboxamide group.
N-(4-Methylbenzoyl)-N’-methylthiourea: Similar to the previous compound but with a methyl group on the thiourea.
Uniqueness
N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
59290-42-5 |
|---|---|
分子式 |
C14H11N3O4 |
分子量 |
285.25 g/mol |
IUPAC 名称 |
N-(4-methylbenzoyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O4/c1-9-2-4-10(5-3-9)13(18)16-14(19)11-6-12(17(20)21)8-15-7-11/h2-8H,1H3,(H,16,18,19) |
InChI 键 |
PTFOXIQQIFDCAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

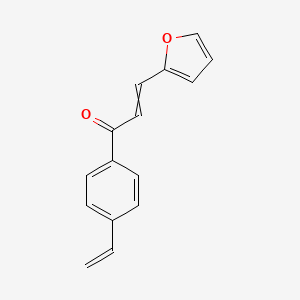
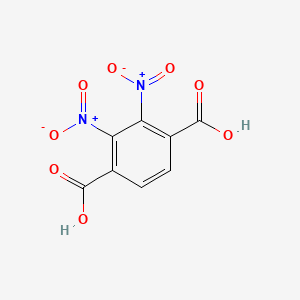
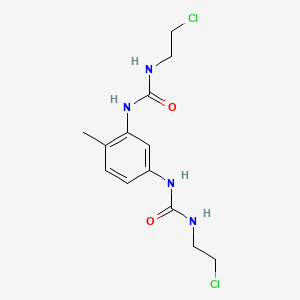
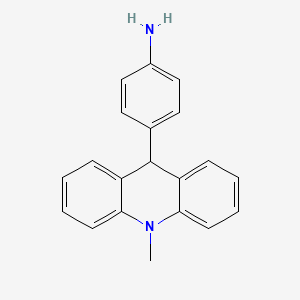
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
